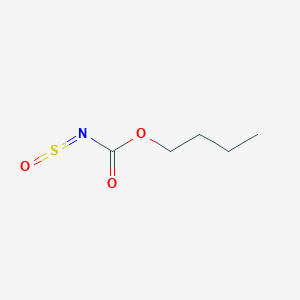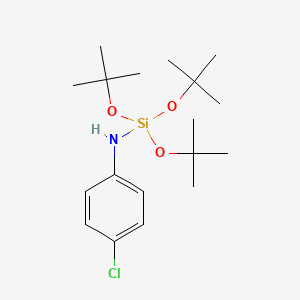
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to three tert-butoxy groups and one N-(4-chlorophenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine typically involves the reaction of tert-butyl alcohol with chlorosilane derivatives in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are generally used.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The N-(4-chlorophenyl) group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar in structure but lacks the silicon atom.
1,1,1-Tri-tert-butoxy-N-phenylsilanamine: Similar but without the chlorine atom on the phenyl ring.
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-chlorophenyl)silanamine is unique due to the presence of both the silicon atom and the N-(4-chlorophenyl) group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69957-62-6 |
|---|---|
Molecular Formula |
C18H32ClNO3Si |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
4-chloro-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C18H32ClNO3Si/c1-16(2,3)21-24(22-17(4,5)6,23-18(7,8)9)20-15-12-10-14(19)11-13-15/h10-13,20H,1-9H3 |
InChI Key |
AXDXODONOZDXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](NC1=CC=C(C=C1)Cl)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


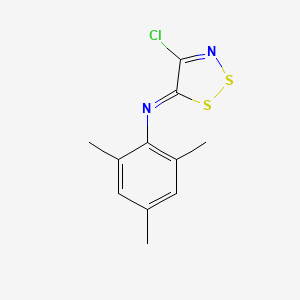
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
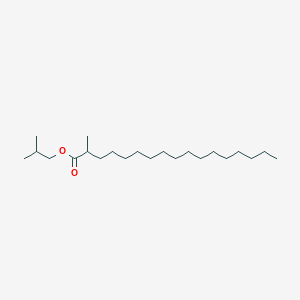

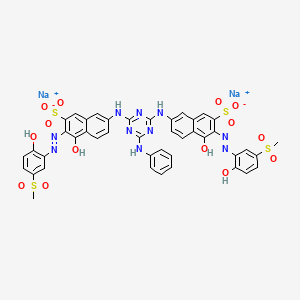

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)


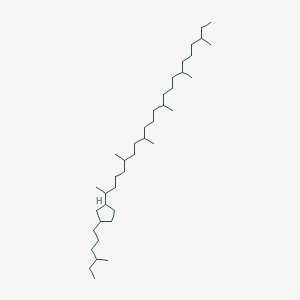
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)


